molecular formula C22H32N2O13 B606179 Bis-PEG5-NHS ester CAS No. 756526-03-1

Bis-PEG5-NHS ester

Cat. No.: B606179
CAS No.: 756526-03-1
M. Wt: 532.5
InChI Key: FTYUGLBWKRXQBD-UHFFFAOYSA-N
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Description

Bis-PEG5-NHS ester, also known as Bis-N-succinimidyl-(pentaethylene glycol) ester, is a compound widely used in bioconjugation and crosslinking applications. It is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups at both ends of a polyethylene glycol (PEG) spacer. This compound is known for its ability to form stable amide bonds with primary amines, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Bis-PEG5-NHS ester, also known as Bis(NHS)PEG5, is a bis-succinimide ester-activated PEG compound . Its primary targets are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems, particularly in proteins where they are found in the side chains of lysine residues and the N-terminus of polypeptides .

Mode of Action

this compound interacts with its targets through its N-hydroxysuccinimide (NHS) ester groups located at both ends of the PEG5 spacer . These NHS ester groups react specifically and efficiently with the primary amines at a pH range of 7-9, forming stable amide bonds . This reaction results in the crosslinking of proteins or peptides by flexible PEG spacer arms .

Pharmacokinetics

It’s worth noting that the hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could influence its absorption and distribution in biological systems.

Result of Action

The primary result of this compound’s action is the formation of stable amide bonds with primary amines, leading to the crosslinking of proteins or peptides . This can result in changes to the structure and function of these proteins, potentially influencing cellular processes and functions.

Action Environment

The action of this compound is influenced by environmental factors such as pH and moisture. The NHS ester groups in this compound react with primary amines at a pH range of 7-9 . Additionally, this compound is sensitive to moisture , and thus, its storage and handling require conditions that minimize exposure to moisture .

Biochemical Analysis

Biochemical Properties

Bis-PEG5-NHS ester plays a significant role in biochemical reactions. It is used to link two biomolecules or groups on surfaces, forming stable covalent bonds . The compound interacts with enzymes, proteins, and other biomolecules, specifically with primary amines (—NH2) at pH 7-9, forming stable amide bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms stable amide bonds with primary amines (—NH2) at pH 7-9 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG5-NHS ester typically involves the reaction of pentaethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert conditions to prevent moisture interference. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG5-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with amine groups to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9, which is optimal for NHS ester reactivity .

Common Reagents and Conditions

    Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.

    Conditions: The reaction is usually performed in aqueous buffers, such as phosphate-buffered saline (PBS), at room temperature. .

Major Products

The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates are stable and can be used in various downstream applications, such as protein labeling, drug delivery, and biomolecule immobilization .

Scientific Research Applications

Bis-PEG5-NHS ester finds extensive use in scientific research due to its versatility and reactivity. Some of its key applications include:

Comparison with Similar Compounds

Bis-PEG5-NHS ester is unique due to its specific PEG spacer length and dual NHS ester functionality. Similar compounds include:

Each of these compounds has distinct properties that make them suitable for specific applications, but this compound is often preferred for its balanced spacer length and reactivity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYUGLBWKRXQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756526-03-1
Record name Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate
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